(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
Description
The compound “(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone” is a heterocyclic hybrid molecule featuring:
- A 1,3,4-oxadiazole ring, known for enhancing metabolic stability and hydrogen-bonding capacity.
- A 5-methylisoxazole group linked via a methanone bridge, offering additional hydrogen-bonding and hydrophobic interactions.
Properties
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-11-7-14(22-28-11)19(24)23-6-2-3-13(9-23)18-21-20-17(27-18)12-4-5-15-16(8-12)26-10-25-15/h4-5,7-8,13H,2-3,6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBOGXLPRPSEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The piperidine ring can be introduced via nucleophilic substitution reactions, while the benzo[d][1,3]dioxole and isoxazole moieties are often incorporated through condensation reactions with appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Synthetic Reactions
The synthesis of this compound involves multi-step organic reactions, primarily leveraging cyclization and coupling strategies. Key steps include:
Oxadiazole Ring Formation
The 1,3,4-oxadiazole moiety is typically synthesized via cyclization of acylhydrazides or through condensation reactions. For example:
-
Step 1 : Reaction of benzo[d] dioxol-5-carboxylic acid with thiosemicarbazide to form a thiosemicarbazone intermediate.
-
Step 2 : Cyclization using a dehydrating agent (e.g., POCl₃ or H₂SO₄) to yield the 1,3,4-oxadiazole ring .
Piperidine Functionalization
The piperidine ring is introduced via nucleophilic substitution or coupling reactions. For instance:
-
Mitsunobu Reaction : Coupling of the oxadiazole intermediate with a piperidine derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .
Methylisoxazole Attachment
The 5-methylisoxazole group is incorporated via:
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a terminal alkyne-functionalized oxadiazole-piperidine intermediate and an azide-modified methylisoxazole .
Table 1: Representative Reaction Conditions
Metabolic Reactions
In biological systems, the compound undergoes enzymatic transformations, primarily involving:
Oxadiazole Ring Hydrolysis
-
Enzymatic cleavage by esterases or amidases converts the oxadiazole ring into a diamide or carboxylic acid derivative .
Piperidine Oxidation
Methylisoxazole Demethylation
Reactivity Under Acidic/Basic Conditions
The compound’s stability varies significantly with pH:
Acidic Conditions (pH < 3)
-
Oxadiazole degradation : Hydrolysis of the 1,3,4-oxadiazole ring to a dicarboxylic acid derivative.
-
Piperidine protonation : Reduces nucleophilicity, stabilizing the molecule against further reactions .
Basic Conditions (pH > 10)
-
Ester hydrolysis : Cleavage of the methanone group to form a carboxylic acid.
-
Isoxazole ring opening : Degradation to an enamine derivative .
Photochemical Reactivity
UV irradiation induces:
-
Oxadiazole ring isomerization : Conversion from 1,3,4-oxadiazole to 1,2,4-oxadiazole under UV light (254 nm) .
-
Piperidine ring scission : Formation of secondary amines via C-N bond cleavage .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar molecules:
Table 2: Reactivity Comparison
| Compound | Oxadiazole Stability | Piperidine Oxidation Rate | Isoxazole Demethylation |
|---|---|---|---|
| Target Compound | Moderate | Fast | Slow |
| 3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid | High | Slow | N/A |
| 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzoic acid | Low | Moderate | Fast |
Scientific Research Applications
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole and oxadiazole moieties could be involved in binding interactions, while the piperidine and isoxazole rings may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Differences
| Compound Name | Core Heterocycle | Substituents/Modifications | Molecular Formula (MW) | Key References |
|---|---|---|---|---|
| Target Compound | 1,3,4-Oxadiazole | Piperidine, 5-methylisoxazole | ~C₂₀H₂₀N₄O₄ (380.4 g/mol) | N/A |
| 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole (Compound 1, ) | Pyrazole | tert-Butyl, 4,5-dihydro | C₁₇H₂₁N₂O₂ (297.4 g/mol) | |
| 3'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-ylmethanone () | 1,3,4-Oxadiazole | Biphenyl, piperidine | C₂₁H₂₁N₃O₂ (347.4 g/mol) | |
| Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone () | Pyridazine | Pyridazin-3-yloxy, piperidine | C₁₇H₁₇N₃O₄ (327.3 g/mol) |
Key Observations:
- The 1,3,4-oxadiazole in the target compound and ’s analog enhances rigidity and metabolic resistance compared to pyrazole () or pyridazine () cores .
- The 5-methylisoxazole group in the target compound introduces a smaller hydrophobic substituent vs.
- Piperidine modifications (e.g., hydroxylation in ’s Compound 4c) can drastically alter pharmacokinetics, as seen in IR data showing OH-stretching at 3399 cm⁻¹ .
Biological Activity
The compound (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule with potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzo[d][1,3]dioxole : Known for its role in various biological activities, this moiety contributes to the compound's potential pharmacological effects.
- 1,3,4-Oxadiazole : This heterocyclic structure is often associated with antimicrobial and anti-inflammatory activities.
- Piperidine : A common scaffold in medicinal chemistry that enhances the compound's interaction with biological targets.
- 5-Methylisoxazole : This fragment is known for its neuroprotective and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that derivatives of isoxazole, including those containing piperidine and oxadiazole moieties, exhibit significant antimicrobial activity. A study highlighted that isoxazole derivatives could inhibit bacterial growth effectively, showing promise as potential antibiotics . The specific compound under discussion may share similar properties due to its structural components.
Immunomodulatory Effects
Isoxazole derivatives have been reported to modulate immune functions. For instance, compounds similar to the one have demonstrated immunosuppressive activities comparable to established drugs like cyclosporine. They can inhibit the production of pro-inflammatory cytokines and enhance the proliferation of T-cells in certain contexts . The specific compound may affect immune responses by altering cytokine production or influencing T-cell activation pathways.
Neuroprotective Effects
The presence of the isoxazole ring suggests potential neuroprotective effects. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. This activity could be particularly relevant for conditions such as neurodegenerative diseases .
Case Studies
- Study on Isoxazole Derivatives : A study investigated a series of isoxazole derivatives for their immunomodulatory effects. The results indicated that certain compounds significantly inhibited TNFα production in vitro and enhanced antibody production in vivo when tested in immunocompromised mice .
- Oxadiazole as Anti-inflammatory Agents : Research has shown that oxadiazole-containing compounds can effectively reduce inflammation in various animal models. These findings suggest that the oxadiazole component of the compound may contribute to anti-inflammatory activity .
Comparative Analysis of Biological Activities
Q & A
Q. What synthetic routes are optimal for constructing the 1,3,4-oxadiazole and isoxazole moieties in this compound?
The 1,3,4-oxadiazole core can be synthesized via cyclization of hydrazide intermediates with appropriate carbonyl reagents. For example, reacting hydrazides with acid chlorides in chloroform, followed by cyclization using triethylamine, yields the oxadiazole ring . The 5-methylisoxazole fragment is typically prepared by condensing β-keto esters with hydroxylamine under acidic conditions, as described in analogous syntheses of isoxazole derivatives . Optimization of reaction time, temperature (e.g., room temperature for 18 hours), and stoichiometry (1:1 molar ratio of hydrazide to acid chloride) improves yields to >85% .
Q. How can NMR and IR spectroscopy validate the structural integrity of this compound?
Key spectral markers include:
- ¹H NMR : Peaks at δ 5.8 ppm (O–CH₂–O of benzodioxole), δ 6.4–6.6 ppm (aromatic protons), and δ 1.0 ppm (t-butyl groups, if present) confirm substituent integration .
- IR : Absorptions at 1661 cm⁻¹ (C=O stretch of ketone) and 1484 cm⁻¹ (C=N stretch of oxadiazole) are critical for functional group verification .
- Mass spectrometry : A molecular ion peak at m/z 373.25 (M⁺+1) aligns with the expected molecular formula .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Antifungal and antibacterial assays using agar dilution or microbroth dilution methods are common. For example, minimum inhibitory concentration (MIC) testing against Candida albicans or Staphylococcus aureus can be performed, with activity thresholds defined as MIC ≤ 8 µg/mL . Positive controls like fluconazole or ciprofloxacin should be included to validate assay sensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from variations in assay protocols or microbial strains. For instance, compound 3g in one study showed MIC = 13 µg/mL against E. coli, while a structurally similar analog exhibited MIC = 5 µg/mL under different pH conditions . To address this:
- Standardize assay parameters (e.g., inoculum size, incubation time).
- Use a panel of clinically isolated strains to assess strain-specific effects.
- Perform dose-response curves to calculate IC₅₀ values for quantitative comparisons .
Q. What strategies enhance the metabolic stability of the piperidine-linked oxadiazole moiety?
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the piperidine nitrogen to reduce oxidative metabolism .
- Prodrug approaches : Mask the ketone group with ester prodrugs (e.g., acetylated derivatives) to improve oral bioavailability, as demonstrated in related oxadiazole derivatives .
- In vitro microsomal stability assays : Monitor degradation rates using liver microsomes (human/rat) to identify metabolic hotspots .
Q. How does the spatial orientation of the benzodioxole ring impact target binding?
Molecular docking and QSAR studies reveal that the benzodioxole’s para-substitution (e.g., -OCH₃ vs. -Cl) modulates hydrophobic interactions with enzyme active sites. For example, a 2.1 Å shift in the benzodioxole position reduced binding affinity to CYP51 by 40% in docking simulations . X-ray crystallography of ligand-protein complexes can further validate these interactions .
Data Contradiction Analysis
Q. Why do some analogs show divergent activity against Gram-positive vs. Gram-negative bacteria?
The 5-methylisoxazole group’s polarity influences membrane permeability. Analogs with logP > 3.5 (e.g., tert-butyl derivatives) exhibit preferential activity against Gram-positive bacteria due to better penetration through thick peptidoglycan layers. In contrast, hydrophilic derivatives (logP < 2) target Gram-negative outer membranes . This trend aligns with MIC data showing a 10-fold difference in activity between 3a (logP = 3.2) and 3f (logP = 1.8) .
Experimental Design Tables
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Cyclization temperature | 25°C (room temperature) | |
| Reaction time | 18 hours | |
| MIC assay pH | 7.4 (phosphate buffer) | |
| HPLC purity threshold | ≥95% (C18 column, acetonitrile/water) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
